REACTION_SMILES
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[F:1][C:2]([C:3]([C:4](=[O:5])[OH:6])([CH3:7])[OH:8])([F:9])[F:10].[N+:11](=[N-:12])=[CH2:13]>>[F:1][C:2]([C:3]([C:4]([O:5][CH3:13])=[O:6])([CH3:7])[OH:8])([F:9])[F:10]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)(C(=O)O)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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|
Type
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product
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Smiles
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COC(=O)C(C)(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[F:1][C:2]([C:3]([C:4](=[O:5])[OH:6])([CH3:7])[OH:8])([F:9])[F:10].[N+:11](=[N-:12])=[CH2:13]>>[F:1][C:2]([C:3]([C:4]([O:5][CH3:13])=[O:6])([CH3:7])[OH:8])([F:9])[F:10]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)(C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=[N+]=[N-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)(O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |